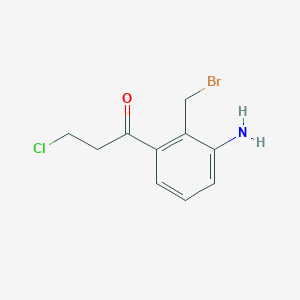
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3-aminoacetophenone followed by a nucleophilic substitution reaction with 3-chloropropanone. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like ammonia (NH3) or thiols (R-SH). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
類似化合物との比較
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: This compound has an additional bromine atom, which can affect its reactivity and biological activity.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks the chlorine atom, which can influence its chemical properties and applications.
特性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC名 |
1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-8-7(10(14)4-5-12)2-1-3-9(8)13/h1-3H,4-6,13H2 |
InChIキー |
AJXGGUFCSMJDFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















